3-(Fluorométhyl)pyrrolidin-1-amine

Vue d'ensemble

Description

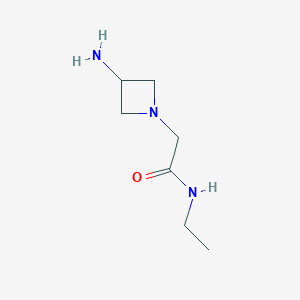

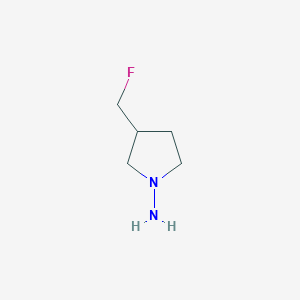

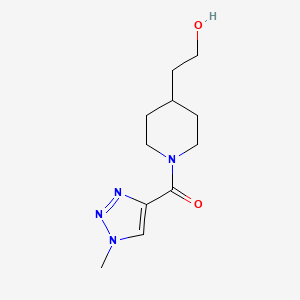

3-(Fluoromethyl)pyrrolidin-1-amine, also known as FMPA, is a chemical compound of interest due to its various applications in scientific research and industry. It has a molecular formula of C5H11FN2 and a molecular weight of 118.15 g/mol .

Molecular Structure Analysis

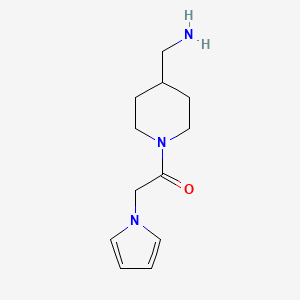

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists. Its saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .Chemical Reactions Analysis

The main chemical property of amines, including 3-(Fluoromethyl)pyrrolidin-1-amine, is their ability to act as weak organic bases. Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés de pyrrolidinone, étroitement liés à la "3-(Fluorométhyl)pyrrolidin-1-amine", ont été identifiés comme des agents antimicrobiens puissants . Ces composés peuvent être synthétisés pour cibler une large gamme d'agents pathogènes microbiens, offrant une voie prometteuse pour le développement de nouveaux antibiotiques, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante.

Activité anticancéreuse

La recherche a indiqué que les échafaudages de pyrrolidinone présentent des propriétés anticancéreuses significatives . "this compound" peut être utilisé comme précurseur dans la synthèse de nouveaux composés qui peuvent inhiber la croissance ou la prolifération des cellules cancéreuses, contribuant au domaine de l'oncologie.

Activité anti-inflammatoire

Le potentiel anti-inflammatoire des dérivés de pyrrolidinone les rend précieux dans le traitement des maladies inflammatoires chroniques . En modifiant "this compound", les chercheurs peuvent créer de nouvelles molécules qui peuvent servir de médicaments anti-inflammatoires efficaces.

Activité antidépressive

Les pyrrolidinones ont été associées à des effets antidépresseurs . Les dérivés de "this compound" pourraient conduire au développement de nouveaux antidépresseurs qui pourraient agir en modulant les systèmes de neurotransmetteurs dans le cerveau.

Activité anti-VHC

Des composés dérivés des pyrrolidinones ont montré une activité contre le virus de l'hépatite C (VHC) . "this compound" pourrait être un intermédiaire clé dans la création de médicaments antiviraux ciblant le VHC, aidant à lutter contre cette infection virale chronique.

Applications industrielles

Au-delà des produits pharmaceutiques, "this compound" a des applications industrielles potentielles. Ses propriétés structurelles peuvent être bénéfiques dans la synthèse de matériaux ou de produits chimiques qui nécessitent un hétérocycle azoté stable .

Conception et découverte de médicaments

La polyvalence du cycle pyrrolidine dans la découverte de médicaments est bien documentée . "this compound" peut être un échafaudage précieux en chimie médicinale, aidant à la conception de composés avec une activité biologique et une sélectivité améliorées.

Synthèse de molécules bioactives

La structure pyrrolidine est une caractéristique commune de nombreuses molécules bioactives. “this compound” peut être utilisé pour synthétiser une variété de composés, y compris des alcaloïdes et des acides aminés inhabituels, qui ont des activités biologiques diverses .

Mécanisme D'action

Target of Action

Pyrrolidinone derivatives are known to interact with a variety of biological targets. The specific target can vary greatly depending on the exact structure of the compound .

Mode of Action

The mode of action of pyrrolidinone derivatives can also vary widely. Some compounds in this class are known to inhibit enzymes, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

Pyrrolidinone derivatives can influence a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target and mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidinone derivatives can vary based on factors such as the compound’s structure and the route of administration .

Result of Action

The molecular and cellular effects of a pyrrolidinone derivative would depend on its specific target and mode of action. Some compounds in this class have been found to have antimicrobial, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyrrolidinone derivatives .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-(Fluoromethyl)pyrrolidin-1-amine in lab experiments has a number of advantages. It is relatively easy to synthesize, and it has a wide range of potential applications. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various physiological processes. However, there are some limitations to its use in lab experiments. It can be toxic at high concentrations, and it is not well-suited for long-term studies due to its short half-life.

Orientations Futures

There are a number of potential future directions for 3-(Fluoromethyl)pyrrolidin-1-amine. It could be used to study the effects of environmental toxins on the body, as well as to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study the effects of various drugs on the body, as well as the effects of various neurotransmitters on the brain. It could also be used to study the effects of various drugs on the cardiovascular system, as well as the effects of various drugs on the endocrine system. Finally, it could be used to study the effects of various drugs on the immune system.

Analyse Biochimique

Biochemical Properties

3-(Fluoromethyl)pyrrolidin-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes such as amine oxidases is particularly noteworthy. These enzymes catalyze the oxidation of amines, leading to the formation of aldehydes, ammonia, and hydrogen peroxide. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 3-(Fluoromethyl)pyrrolidin-1-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of neurotransmitter systems, thereby impacting neuronal signaling and function. Additionally, 3-(Fluoromethyl)pyrrolidin-1-amine can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 3-(Fluoromethyl)pyrrolidin-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, either inhibiting or activating their function. For example, the compound can act as an allosteric modulator of certain receptors, altering their conformation and activity. Additionally, 3-(Fluoromethyl)pyrrolidin-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Fluoromethyl)pyrrolidin-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Fluoromethyl)pyrrolidin-1-amine remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 3-(Fluoromethyl)pyrrolidin-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

3-(Fluoromethyl)pyrrolidin-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent metabolism. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, 3-(Fluoromethyl)pyrrolidin-1-amine can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-(Fluoromethyl)pyrrolidin-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of 3-(Fluoromethyl)pyrrolidin-1-amine can influence its biological activity, as its accumulation in certain tissues may enhance or inhibit its effects .

Subcellular Localization

The subcellular localization of 3-(Fluoromethyl)pyrrolidin-1-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 3-(Fluoromethyl)pyrrolidin-1-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules, thereby modulating its overall biological effects .

Propriétés

IUPAC Name |

3-(fluoromethyl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-3-5-1-2-8(7)4-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWJWBQCEDSZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)

![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)